![molecular formula C3H6O2S B556591 3-Mercaptopropionic acid CAS No. 107-96-0](/img/structure/B556591.png)
3-Mercaptopropionic acid
Overview
Description
3-Mercaptopropionic acid (3-MPA) is an organosulfur compound with the formula HSCH2CH2CO2H. It is a bifunctional molecule, containing both carboxylic acid and thiol groups. It is a colorless oil and is derived from the addition of hydrogen sulfide to acrylic acid . It is used as a self-assembled monolayer (SAM) with a thiol and carboxylic groups. It has short carbon chains and is mainly used as a capping agent on a variety of nanoparticles .
Synthesis Analysis
3-Mercaptopropionic acid is used in the synthesis of peptide and protein thioesters. It fragments peptides and proteins sequence-specifically to afford thioesters which can be used in native chemical ligation reactions . It is also used as a reducing agent for the deoxygenation of various alkyl and aryl sulfoxides .Molecular Structure Analysis
The molecular formula of 3-Mercaptopropionic acid is C3H6O2S. It is a bifunctional molecule, containing both carboxylic acid and thiol groups . The molecular weight is 106.14 g/mol .Chemical Reactions Analysis
3-Mercaptopropionic acid is used in various chemical reactions. For instance, it is used for the deoxygenation of various alkyl and aryl sulfoxides . It is also involved in the oxidation reaction with hydrogen peroxide .Physical And Chemical Properties Analysis
3-Mercaptopropionic acid is a colorless oil. It is soluble in water and has a density of 1.218 g/cm^3 .Scientific Research Applications
Biomedical Labeling Materials
3-Mercaptopropionic acid (3-MPA) is utilized as a capping agent on CdTe quantum dot nanocrystals (QD NCs), which are employed as labeling materials in biomedical applications. This allows for precise labeling in biological studies and medical diagnostics .
Metal Ion Extraction and Preconcentration
It is also used to modify the surface of iron oxide nanoparticles (Fe2O3) for the extraction and preconcentration of metal ions like Al3+ and Cr3+ from various biological samples. This application is crucial in environmental monitoring and bioanalysis .
Electrochemical Detection
Self-assembled monolayers (SAMs) of 3-MPA are capped on ZnSe quantum dots for the electrochemical detection of dopamine, an important neurotransmitter. This application is significant in the field of neurochemistry and for the diagnosis of neurological disorders .
Quantum Dot Interaction Studies
Studies have focused on 3-mercaptopropionic acid-coated CdSe-CdS/ZnS core-multishell quantum dots (3MPA-QDs) and their interactions with human umbilical vein endothelial cells. This research is vital for understanding the biomedical implications of quantum dots .
Influence on Quantum Dot Properties
Research has been conducted to understand the influence of 3-MPA concentrations on the properties of cadmium sulfide (CdS) quantum dots. This is important for optimizing quantum dots for various technological applications .
Polymerization Processes
3-MPA acts as a chain transfer agent in the polymerization of temperature-responsive polymers like PNIPA. It affects the lower critical solution temperature (LCST) and chemical structure, which is essential in materials science .
Safety And Hazards
3-Mercaptopropionic acid is considered hazardous. It may be corrosive to metals, toxic if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended .
Future Directions
properties
IUPAC Name |
3-sulfanylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O2S/c4-3(5)1-2-6/h6H,1-2H2,(H,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKIDEFUBRARXTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O2S | |
Record name | 3-Mercaptopropionic acid | |
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DSSTOX Substance ID |
DTXSID8026775 | |
Record name | 3-Mercaptopropanoic acid | |
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Molecular Weight |
106.15 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
Liquid, Clear liquid or solid; [HSDB] Colorless liquid with a stench; mp = 17-19 deg C; [MSDSonline], Clear colourless to pale yellow oily liquid; Roasted sulphureous aroma | |
Record name | Propanoic acid, 3-mercapto- | |
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Record name | 3-Mercaptopropionic acid | |
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Record name | 3-Mercaptopropanoic acid | |
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Record name | 3-Mercaptopropionic acid | |
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Boiling Point |
111 °C AT 15 MM HG, 110.00 to 111.00 °C. @ 15.00 mm Hg | |
Record name | 3-MERCAPTOPROPIONIC ACID | |
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Record name | 3-Mercaptopropanoic acid | |
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Flash Point |
93 °C | |
Record name | 3-Mercaptopropionic acid | |
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Solubility |
SOL IN WATER, ALCOHOL, BENZENE, & ETHER, Soluble, Practically insoluble or insoluble in water, Soluble (in ethanol) | |
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Record name | 3-Mercaptopropanoic acid | |
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Record name | 3-Mercaptopropionic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1914/ | |
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Density |
1.218 AT 21 °C, 1.220-1.226 (20°) | |
Record name | 3-MERCAPTOPROPIONIC ACID | |
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Record name | 3-Mercaptopropionic acid | |
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Vapor Pressure |
0.04 [mmHg] | |
Record name | 3-Mercaptopropionic acid | |
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Product Name |
3-Mercaptopropionic acid | |
Color/Form |
CLEAR LIQUID, AMORPHOUS CRYSTALS | |
CAS RN |
107-96-0 | |
Record name | 3-Mercaptopropionic acid | |
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Record name | Propanoic acid, 3-mercapto- | |
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Melting Point |
16.8 °C | |
Record name | 3-MERCAPTOPROPIONIC ACID | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
Q & A
Q1: How does 3-MPA impact fatty acid metabolism?
A: 3-MPA inhibits mitochondrial long-chain acyl coenzyme A (CoA) dehydrogenase, a key enzyme in beta-oxidation, the primary pathway for fatty acid breakdown. This inhibition leads to decreased ketone body production and can cause the accumulation of triglycerides in the liver, mimicking some features of Reye's syndrome. []
Q2: What is the role of 3-MPA in the context of thiol dioxygenases?
A: 3-MPA serves as a substrate for a specific thiol dioxygenase found in Pseudomonas aeruginosa. This enzyme, initially identified as a cysteine dioxygenase homologue, exhibits a higher affinity for 3-MPA, catalyzing its conversion to 3-sulfinopropionic acid. [, ]
Q3: How does 3-MPA affect melanoma cells resistant to vemurafenib?
A: Research suggests that 3-MPA can overcome chemoresistance to vemurafenib in melanoma cells by inhibiting phosphoenolpyruvate carboxykinase 1 (PCK1). This inhibition disrupts intracellular metabolic reprogramming, leading to increased oxidative stress and sensitizing drug-resistant cells to vemurafenib's killing effect. []
Q4: What is the molecular formula and weight of 3-MPA?
A4: The molecular formula of 3-MPA is C3H6O2S, and its molecular weight is 106.14 g/mol.
Q5: How can spectroscopic techniques be used to characterize 3-MPA?
A5: Various spectroscopic methods can provide insights into the structural features of 3-MPA:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the connectivity and environment of hydrogen (1H NMR) and carbon (13C NMR) atoms in the molecule. [, ]
- Infrared (IR) Spectroscopy: Helps identify functional groups present in the molecule based on their characteristic vibrational frequencies. [, ]
- Mass Spectrometry (MS): Can determine the molecular weight and fragmentation pattern of 3-MPA, aiding in structural elucidation. [, ]
Q6: How does 3-MPA perform as a corrosion inhibitor?
A: 3-MPA acts as an effective corrosion inhibitor for carbon steel in CO2-aerated NaCl solutions. It predominantly affects cathodic processes, forming a protective chemisorbed film on the metal surface to suppress dissolution and hydrogen evolution reactions. []
Q7: Can 3-MPA be used in the synthesis of polymers?
A: 3-MPA can be used in the synthesis of hyperbranched polythioketals. Specifically, 2-[4-(4-mercaptobutoxy)phenoxy]-9H-fluoren-9-one, an AB2 monomer containing a 3-MPA-like moiety, undergoes polymerization in trifluoroacetic acid to yield a 100% branched polymer. []
Q8: What is the role of 3-MPA in the preparation of quantum dots (QDs)?
A: 3-MPA serves as a stabilizing ligand in the aqueous synthesis of various QDs, including CdTe, CdSe, CdS, AgInS2, and PbS. The thiol group of 3-MPA binds to the surface of the QDs, providing colloidal stability and influencing their optical properties. [, , , , , , ]
Q9: How have computational methods been used to study 3-MPA?
A: Density functional theory (DFT) calculations have been employed to investigate the interaction of 3-MPA with metal ions like Cd2+, Zn2+, and Hg2+. These studies provide insights into the structural, electronic, and energetic properties of the resulting complexes, including preferred coordination modes and the influence of solvent effects. [, ]
Q10: How do structural modifications of 3-MPA affect its interaction with thiol dioxygenases?
A: In the case of 3-mercaptopropionate dioxygenase from Pseudomonas aeruginosa, replacing the arginine residue near the active site with glutamine and the absence of a cis-peptide bond are associated with a shift in substrate preference from cysteine to 3-MPA. []
Q11: What analytical techniques are used to quantify 3-MPA?
A11: Several techniques are employed for 3-MPA analysis:
- High-Performance Liquid Chromatography (HPLC): Allows for the separation and quantification of 3-MPA, often after derivatization with reagents like o-phthaldialdehyde (OPA) for enhanced detection sensitivity. [, ]
- Spectrofluorimetry: Can be used to determine 3-MPA concentrations by measuring the fluorescence intensity of its derivative formed with OPA in the presence of 3-mercaptopropionic acid. []
- Resonance Rayleigh Scattering (RRS) Spectrometry: Offers a sensitive method for 3-MPA quantification based on the enhancement of RRS signals of 3-MPA-modified CdTe quantum dots in the presence of analytes like lysozyme. []
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